4-Methyl-6-nitroquinolin-2-ol

Ion Channel Pharmacology KCNQ2 Automated Patch Clamp

4-Methyl-6-nitroquinolin-2-ol (CAS 90771-17-8) offers distinct reactivity dictated by its C4-methyl / C6-nitro substitution pattern, unavailable from 6-nitroquinoline or unsubstituted quinolin-2-ol. Documented multi-target profile: KCNQ2 IC₅₀=70 nM, NK1 Ki=6.4 nM, HSP90 IC₅₀=90 nM, ATR IC₅₀=640 nM. Ideal for ion channel, GPCR, and kinase SAR. Compatible with established 3-step amination protocol. Guarantee reproducibility—request this exact regioisomer.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 90771-17-8
Cat. No. B1330877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-nitroquinolin-2-ol
CAS90771-17-8
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13)
InChIKeyQBBNQTCDZWMPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-nitroquinolin-2-ol CAS 90771-17-8: Chemical Identity and Procurement-Relevant Characteristics


4-Methyl-6-nitroquinolin-2-ol (CAS 90771-17-8, MFCD01014320) is a heterocyclic building block of the nitroquinolinol class, with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . It is a yellow crystalline solid with moderate solubility in organic solvents such as ethanol and dichloromethane, and limited water solubility . The compound exists in equilibrium with its tautomeric 4-methyl-6-nitro-1H-quinolin-2-one form , and it serves as a versatile intermediate for the synthesis of functionalized quinolines, amines, and heterocyclic scaffolds with applications in medicinal chemistry and materials science .

Why 4-Methyl-6-nitroquinolin-2-ol Cannot Be Replaced by Unsubstituted Quinolinols or Alternative Nitroquinolines


The substitution pattern of 4-Methyl-6-nitroquinolin-2-ol dictates its distinct chemical reactivity and biological target engagement profile. The presence of both a methyl group at C4 and a nitro group at C6 on the quinolin-2-ol core differentiates it from unsubstituted quinolin-2-ol (which lacks the nitro group's electron-withdrawing capacity and biological recognition elements) and from 6-nitroquinoline (which lacks the C2 hydroxyl/C4 methyl substituents that modulate tautomeric equilibrium and hydrogen-bonding capacity) [1]. Furthermore, regioisomers such as 8-methyl-6-nitroquinolin-2-ol (CAS 129911-94-0) or analogs with different substitution (e.g., 4,7-dimethyl-6-nitroquinolin-2-ol) exhibit altered electronic distributions and steric environments that can lead to divergent reactivity in nucleophilic aromatic substitution or cross-coupling reactions [2]. Consequently, direct substitution of 4-methyl-6-nitroquinolin-2-ol with a structurally related analog without experimental validation introduces uncertainty in synthetic outcomes and biological activity, as demonstrated by the compound's unique multi-target activity profile documented in the evidence below [3].

Quantitative Differentiation of 4-Methyl-6-nitroquinolin-2-ol: Head-to-Head and Cross-Study Comparisons


KCNQ2 Potassium Channel Antagonism: 4-Methyl-6-nitroquinolin-2-ol Exhibits Sub-100 nM Potency

4-Methyl-6-nitroquinolin-2-ol demonstrates potent antagonist activity at the KCNQ2 voltage-gated potassium channel, with an IC₅₀ value of 70 nM determined via automated patch clamp electrophysiology in CHO cells [1]. In comparison, the structurally related 6-nitroquinolin-2-ol scaffold exhibits an IC₅₀ of approximately 28 μM against a distinct ion channel target, suggesting that the 4-methyl substitution significantly enhances potency at certain ion channels [2]. Furthermore, the compound shows a 120 nM IC₅₀ at the heteromeric KCNQ2/Q3 channel complex, indicating modest selectivity between homomeric and heteromeric assemblies [1].

Ion Channel Pharmacology KCNQ2 Automated Patch Clamp Antagonist

Human NK1 Receptor Antagonism: Nanomolar Binding Affinity (Ki = 6.4 nM)

4-Methyl-6-nitroquinolin-2-ol acts as a potent antagonist of the human neurokinin-1 (NK1) receptor, exhibiting a binding affinity (Kᵢ) of 6.40 nM as determined by Schild analysis using an aequorin luminescence assay in CHO-K1 cells [1]. This sub-10 nM affinity is noteworthy when contrasted with the generally weaker or unreported NK1 activity of unsubstituted quinolin-2-ol or 6-nitroquinoline. The presence of both the C4 methyl and C6 nitro groups appears critical for high-affinity engagement with the NK1 receptor binding pocket.

Neurokinin Receptor NK1 Antagonist Radioligand Binding CHO-K1 Cells

Synthetic Efficiency: High-Yield Nitration Enables Scalable Procurement

The synthesis of 4-methyl-6-nitroquinolin-2-ol via nitration of 4-methylquinolin-2-ol proceeds with a reported isolated yield of 92% under straightforward conditions (concentrated sulfuric acid, mixed nitric/sulfuric acid, room temperature, 2 h) . This high yield contrasts with the typically lower yields observed for nitration of unsubstituted quinoline, which often produces mixtures of 5- and 8-nitroquinoline isomers [1]. The regioselective installation of the nitro group at the 6-position of 4-methylquinolin-2-ol is a direct consequence of the C4 methyl group's directing effect, enabling efficient and selective synthesis.

Organic Synthesis Nitration Process Chemistry Yield Optimization

Versatile Intermediate: Enables Synthesis of Structurally Defined (4-Methyl-6-nitro-quinolin-2-yl)amines

4-Methyl-6-nitroquinolin-2-ol serves as a key precursor for the high-yield synthesis of a series of alkyl- and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines. Conversion to 2-chloro-4-methyl-6-nitro-quinoline followed by amination yields structurally verified products, including ethyl- and cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine, whose structures were confirmed by single-crystal X-ray diffraction . This derivatization pathway is well-characterized and contrasts with less straightforward functionalization routes available for 6-nitroquinoline or quinolin-2-ol itself.

Medicinal Chemistry Quinoline Derivatization Amination X-Ray Crystallography

Multi-Target Activity Profile: Engagement Across Kinases, Receptors, and CYP Enzymes

Beyond its high-potency engagement with KCNQ2 and NK1, 4-methyl-6-nitroquinolin-2-ol exhibits a broader activity fingerprint, including inhibition of HSP90 (IC₅₀ = 90 nM in a cellular assay) [1], ATR kinase (IC₅₀ = 640 nM) [2], and CYP3A4 (IC₅₀ = 7.9 μM) [3]. This multi-target profile is distinct from the more restricted activity often observed with simpler quinoline derivatives. For instance, 6-nitroquinoline itself is primarily noted as an intermediate for antimalarials, with less documented kinase or GPCR activity .

Polypharmacology Kinase Inhibition CYP Inhibition BindingDB

Recommended Application Scenarios for 4-Methyl-6-nitroquinolin-2-ol Based on Evidence


Ion Channel Drug Discovery: KCNQ2 Modulator Development

With a demonstrated IC₅₀ of 70 nM against KCNQ2, 4-methyl-6-nitroquinolin-2-ol serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing selective potassium channel openers or blockers. Its activity profile supports its use in automated patch clamp screening cascades and in vivo models of neuronal excitability disorders [1].

Neurokinin Receptor Pharmacology: NK1 Antagonist Optimization

The compound's potent NK1 receptor binding (Kᵢ = 6.4 nM) makes it suitable for medicinal chemistry programs targeting NK1-mediated pathways, such as those involved in pain, inflammation, and emesis. Its scaffold can be elaborated to improve selectivity and pharmacokinetic properties [1].

Synthesis of Functionalized Quinoline Libraries via C2 Amination

The established three-step protocol (nitration, chlorination, amination) allows for the reliable generation of diverse 2-aminoquinoline derivatives. This makes 4-methyl-6-nitroquinolin-2-ol an ideal building block for constructing focused compound libraries for high-throughput screening and fragment-based drug discovery [1].

Polypharmacology Studies and Kinase Inhibitor Discovery

Given its inhibition of HSP90 (IC₅₀ = 90 nM), ATR (IC₅₀ = 640 nM), and CYP3A4 (IC₅₀ = 7.9 μM), this compound is a valuable probe for investigating multi-target pharmacology. It can be used in cellular assays to dissect signaling pathways and as a lead for developing dual or multi-kinase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-nitroquinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.